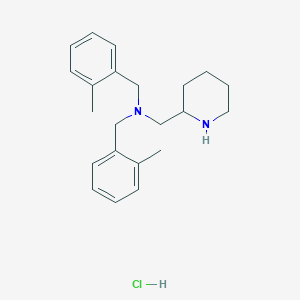

N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride

Description

N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride is a tertiary amine derivative featuring two 2-methylbenzyl groups attached to a central nitrogen atom, along with a piperidin-2-ylmethanamine moiety. This compound (CAS: 1289387-58-1) is synthesized as a high-purity (95%) building block for pharmaceutical and chemical research, particularly in drug discovery targeting neurological or receptor-mediated pathways . Its molecular formula is C22H31ClN2, with a molecular weight of 359.0 g/mol.

Properties

IUPAC Name |

N,N-bis[(2-methylphenyl)methyl]-1-piperidin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2.ClH/c1-18-9-3-5-11-20(18)15-24(17-22-13-7-8-14-23-22)16-21-12-6-4-10-19(21)2;/h3-6,9-12,22-23H,7-8,13-17H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXFBRIUOOKHRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN(CC2CCCCN2)CC3=CC=CC=C3C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the alkylation of piperidine with 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with formaldehyde and another equivalent of 2-methylbenzyl chloride to form the desired compound. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced amine derivatives.

Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the benzyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized amine derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzyl groups play a crucial role in binding to these targets, modulating their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its application. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Aromatic Group Variations

N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine Hydrochloride

- Structure: Mono-substituted with a single 4-methylbenzyl group.

- Molecular Formula : C14H23ClN2.

- Key Differences :

N,N-Bis(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine Hydrochloride

- Structure : Bis(4-methylbenzyl) groups with a pyrrolidine (5-membered ring) instead of piperidine.

- Molecular Formula : C21H29ClN2.

- Key Differences: The smaller pyrrolidine ring increases ring strain but may improve conformational flexibility. 4-Methylbenzyl substituents alter electronic effects (para-methyl vs.

Heterocyclic Core Modifications

1-(5-Nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine Derivatives

- Structure : Incorporates a nitrothiophene and pyridinylmethyl group.

- Example : N-(2-Methylbenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine hydrochloride (C20H23ClN4O2S).

- Key Differences :

Bis-Substituted Amine Derivatives

N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine Hydrochloride

- Structure : Similar to the target compound but with a piperidin-3-yl group.

- Molecular Formula : C22H31ClN2.

Structural and Functional Implications

Electronic and Steric Effects

- Ortho vs. 4-Methylbenzyl: Para-substitution reduces steric bulk, improving solubility but possibly weakening hydrophobic binding .

Heterocycle Size and Conformation

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride (CAS No. 1289386-00-0) is a compound characterized by its unique structure, which includes a piperidine ring and two 2-methylbenzyl groups. This configuration is significant as it may influence the compound's biological activity and potential applications in medicinal chemistry.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₂₄ClN₂ |

| Molecular Weight | 358.9 g/mol |

| IUPAC Name | N,N-bis[(2-methylphenyl)methyl]-1-piperidin-2-ylmethanamine; hydrochloride |

| Purity | 95% |

The biological activity of N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's structure allows it to modulate these targets effectively, leading to diverse biological effects, particularly in the central nervous system (CNS) .

Pharmacological Applications

- CNS Activity : The compound has been investigated for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.

- Antimicrobial Properties : Research indicates that piperidine derivatives exhibit antibacterial and antifungal activities. For instance, certain structural modifications can enhance their efficacy against Gram-positive and Gram-negative bacteria, as well as fungi .

- Anticancer Potential : Recent studies have highlighted the druggability of related compounds targeting deubiquitinase complexes, suggesting a possible role in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies for this class of compounds indicate that modifications to the piperidine ring and benzyl substituents significantly influence biological activity. For example, the presence of electron-donating or electron-withdrawing groups on the benzyl rings can enhance antimicrobial activity .

Study 1: Antimicrobial Activity

A study examining various piperidine derivatives found that compounds with specific substitutions showed promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 156.47 µM, indicating varying degrees of effectiveness .

Study 2: CNS Effects

In a pharmacological evaluation, N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride demonstrated significant binding affinity to neurotransmitter receptors, suggesting potential applications in treating conditions like depression and anxiety disorders .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N,N-Bis(2-methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via reductive amination. A common approach involves reacting 2-methylbenzylamine derivatives with piperidine-2-ylmethanamine intermediates in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) under inert conditions. Optimization includes adjusting solvent polarity (e.g., dichloromethane or tetrahydrofuran), temperature (0–25°C), and stoichiometric ratios to maximize yield. Post-synthesis purification via silica gel chromatography or recrystallization is critical .

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR validate the presence of benzyl, piperidine, and methyl groups (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine methylenes at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 377.92 for CHClN) .

- HPLC : Reverse-phase chromatography with UV detection ensures >95% purity, using C18 columns and acetonitrile/water gradients .

Q. What are the key safety protocols for handling and storing this compound?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous solutions if hydrolytically unstable .

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent oxidation. Incompatible with strong acids/bases and oxidizers .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biochemical interactions, and what methods validate its configuration?

- Methodological Answer : The chiral piperidine center affects receptor binding affinity. Enantiomeric resolution via chiral HPLC (e.g., Chiralpak® columns) or X-ray crystallography confirms stereochemistry. Computational docking studies (e.g., AutoDock Vina) can predict interactions with targets like glycine transporters or GPCRs .

Q. What in vitro models are appropriate for assessing toxicity, and how do these correlate with in vivo data?

- Methodological Answer :

- In Vitro : Use MTT assays on HepG2 cells to measure IC values. Compare with Ames tests for mutagenicity. Note discrepancies between SDS-reported LD values (e.g., Cayman Chemical vs. Kishida classifications) .

- In Vivo Correlation : Rodent studies (OECD 423 guidelines) assess acute toxicity, but metabolic differences (e.g., cytochrome P450 activity) may require human hepatocyte models for extrapolation .

Q. How can structural modifications (e.g., piperidine substitution, benzyl group fluorination) alter pharmacokinetic properties?

- Methodological Answer :

- Piperidine Modifications : Introducing electron-withdrawing groups (e.g., fluorine at the 4-position) enhances metabolic stability by reducing CYP3A4-mediated oxidation.

- Benzyl Fluorination : Fluorinated analogs (e.g., 4-F-benzyl) improve blood-brain barrier penetration, quantified via PAMPA-BBB assays. LogP values (e.g., 3.2 vs. 2.8 for fluorinated vs. methyl derivatives) predict tissue distribution .

Q. What strategies resolve contradictions in reported toxicity data across safety data sheets?

- Methodological Answer : Cross-reference GHS classifications (e.g., Japan NITE vs. OSHA) and validate via independent testing. For example, acute dermal toxicity (LD >2000 mg/kg in Kishida SDS vs. unclassified in Cayman SDS) requires OECD 404 patch tests on reconstituted human epidermis .

Methodological Considerations for Data Interpretation

- Contradictory Data : Always verify purity (>95% via HPLC) and batch-specific variability when comparing toxicity or reactivity data .

- Stability Testing : Use accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life and degradation products (e.g., hydrolyzed piperidine via LC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.